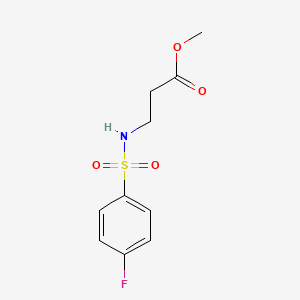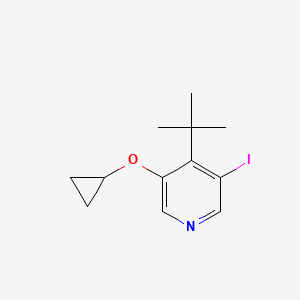
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine typically involves multiple steps, starting from commercially available precursors.
Analyse Des Réactions Chimiques
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as electronic or photonic materials.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine depends on the specific application and the reactions it undergoes. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The tert-butyl and cyclopropoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Tert-butyl-3-cyclopropoxy-5-iodopyridine include:
4-Tert-butyl-3-iodoheptane: This compound has a similar tert-butyl and iodine substitution but differs in the rest of the molecular structure.
4-Tert-butyl-3-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
4-Tert-butyl-3-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16INO |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
4-tert-butyl-3-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)11-9(13)6-14-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
IELVJBPWCGCGSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NC=C1OC2CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


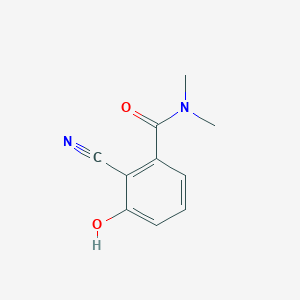
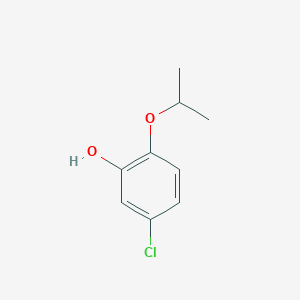
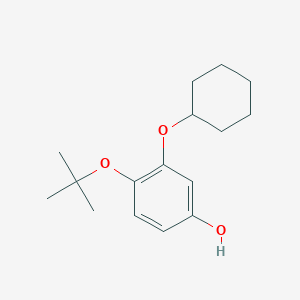
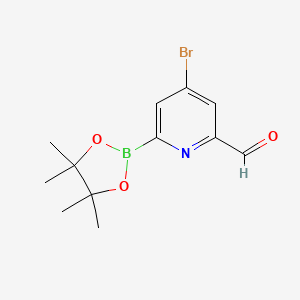
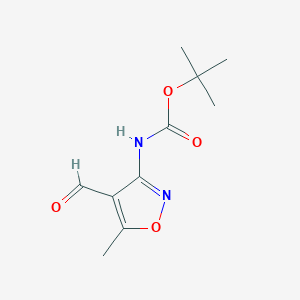
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
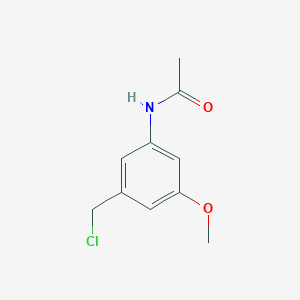
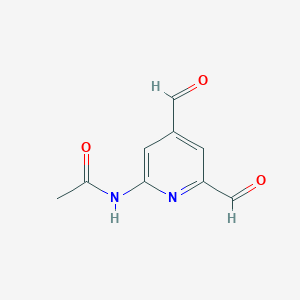
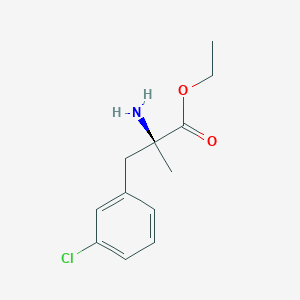

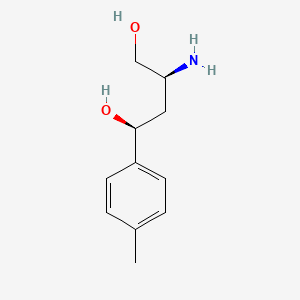
![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
